

Application Note: HPLC-MS Method for the Quantification of Neocaesalpin O

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Compound of Interest

Compound Name: Neocaesalpin O

Cat. No.: B1150809

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Introduction

Neocaesalpin O is a cassane diterpene isolated from plants of the *Caesalpinia* genus, which are known for their rich diversity of bioactive secondary metabolites. Diterpenoids from this genus have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them of significant interest in drug discovery and development. Accurate and precise quantification of **Neocaesalpin O** in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research. This application note details a robust and sensitive HPLC-MS method for the quantification of **Neocaesalpin O**.

Instrumentation and Reagents

- **HPLC System:** A high-performance liquid chromatography system capable of binary gradient elution.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analytical Column:** A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
- **Solvents:** Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water. Formic acid (LC-MS grade).

- **Neocaesalpin O**: Reference standard of known purity.

Experimental Protocols

1. Standard Solution Preparation

A stock solution of **Neocaesalpin O** (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation

- From Plant Material (e.g., Caesalpinia seeds):
 - Grind the dried plant material to a fine powder.
 - Extract a known amount of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
 - Collect the supernatant and repeat the extraction process twice more.
 - Combine the supernatants and evaporate to dryness under reduced pressure.
 - Reconstitute the residue in a known volume of 50:50 methanol:water, filter through a 0.22 µm syringe filter, and inject into the HPLC-MS system.
- From Biological Matrix (e.g., Human Plasma):
 - To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of 50:50 methanol:water.

- Centrifuge at 12,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Method

The analysis is performed using a C18 column with a binary solvent gradient.

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 35°C
- Gradient Program:

Time (min)	% B
0.0	20
1.0	20
8.0	95
10.0	95
10.1	20
12.0	20

- Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive

- Capillary Voltage: 3.5 kV
- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 600 L/hr
- Cone Gas Flow: 50 L/hr
- MRM Transitions for **Neocaesalpin O**:
 - Molecular Formula: $C_{26}H_{34}O_8$
 - Molecular Weight: 474.55 g/mol
 - Precursor Ion $[M+H]^+$: m/z 475.2
 - Product Ion 1 (Quantifier): m/z 457.2 (corresponding to $[M+H - H_2O]^+$)
 - Product Ion 2 (Qualifier): m/z 415.2 (corresponding to $[M+H - H_2O - C_2H_2O]^+$)
 - Collision Energy: Optimized for each transition (typically 20-35 eV)
 - Cone Voltage: Optimized for precursor ion (typically 25-45 V)

Data Presentation

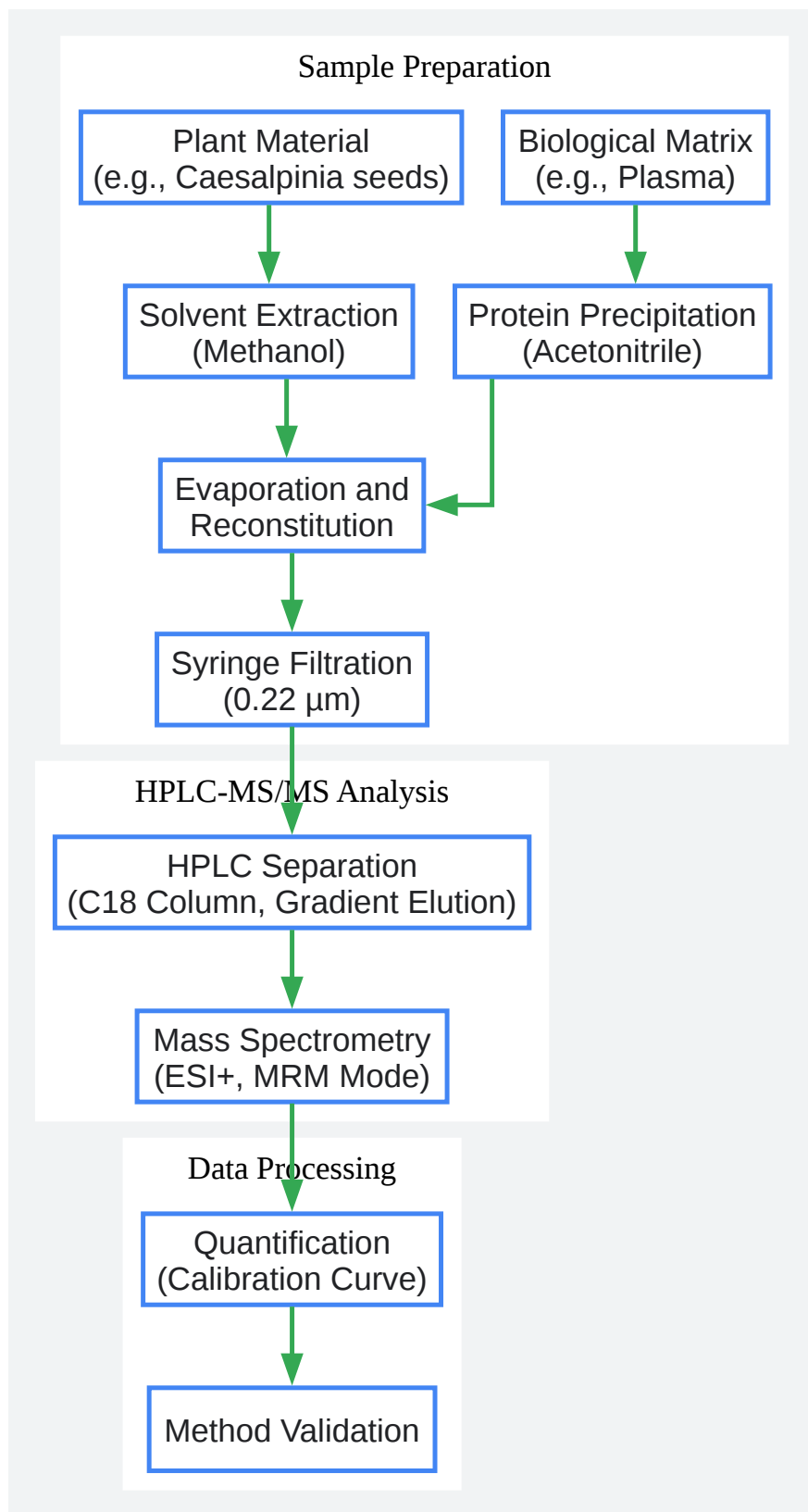
Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Precision (%RSD)	
Intra-day (n=6)	< 5%
Inter-day (n=6)	< 8%
Accuracy (% Recovery)	92 - 108%
Matrix Effect	Minimal
Stability (24h at 4°C)	> 95%

Table 2: Quantitative Analysis of **Neocaesalpin O** in different samples

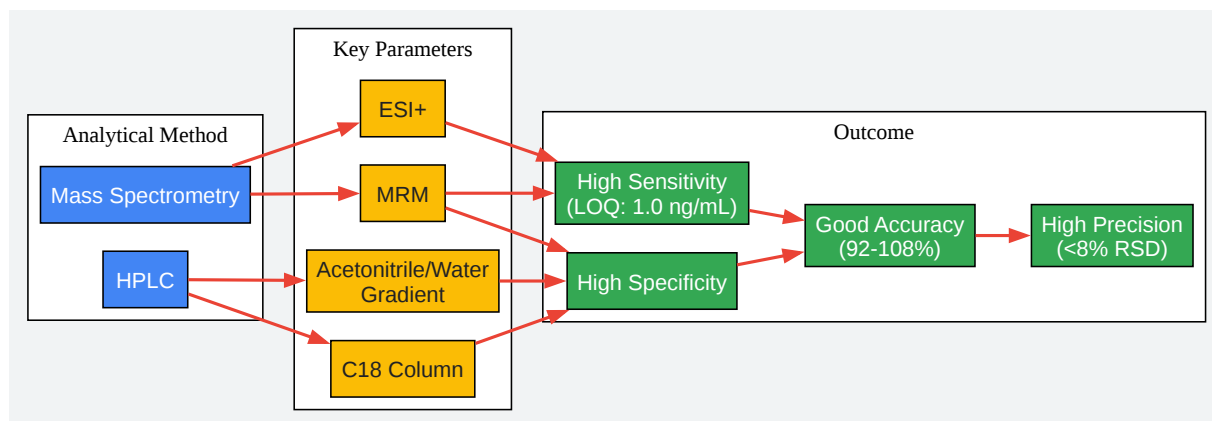
Sample ID	Matrix	Concentration (ng/mL or µg/g)	%RSD (n=3)
Sample A	Caesalpinia Seed Extract	15.4 µg/g	3.2
Sample B	Spiked Plasma (Low QC)	5.2 ng/mL	4.1
Sample C	Spiked Plasma (Mid QC)	51.5 ng/mL	2.8
Sample D	Spiked Plasma (High QC)	489.7 ng/mL	1.9

Visualizations



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Caption: Experimental workflow for the quantification of **Neocaesalpin O**.



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Caption: Logical relationship of the HPLC-MS method parameters and performance.

Conclusion

The developed HPLC-MS method provides a sensitive, specific, and reliable approach for the quantification of **Neocaesalpin O** in both plant extracts and biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in natural product research, drug development, and quality control.

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